![molecular formula C13H19NO2 B2455751 (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine CAS No. 1016684-67-5](/img/structure/B2455751.png)
(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine: is a chemical compound with the molecular formula C13H19NO2. It is known for its unique structure, which includes an oxolane ring, a methoxy group, and a phenylmethanamine moiety. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine typically involves the reaction of 3-(bromomethyl)phenylmethanamine with oxolane-2-methanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: This compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the methoxy or oxolane groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of various biological receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and material engineering.
Mecanismo De Acción
The mechanism of action of (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and immune responses.
Comparación Con Compuestos Similares
- (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)ethanamine
- (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)propanamine
- (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)butanamine
Comparison: Compared to its analogs, (3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine exhibits unique properties due to the presence of the methanamine group. This functional group enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the oxolane ring provides stability and rigidity to the molecule, making it a valuable scaffold for drug design and development.
Propiedades
IUPAC Name |
[3-(oxolan-2-ylmethoxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-8-11-3-1-4-12(7-11)9-15-10-13-5-2-6-16-13/h1,3-4,7,13H,2,5-6,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFKOJLQIJOSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyano-2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetamide](/img/structure/B2455668.png)
![2-Chloro-1-[3-[1-(3-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2455670.png)
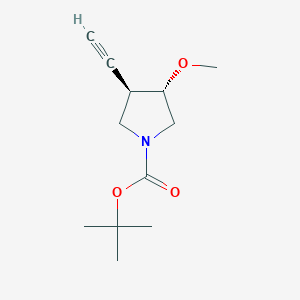
![(5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2455673.png)
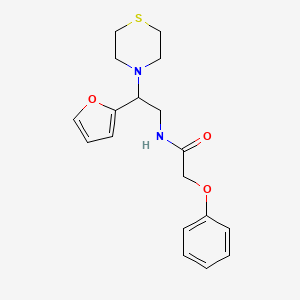
![[(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate](/img/structure/B2455679.png)
![N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2455681.png)
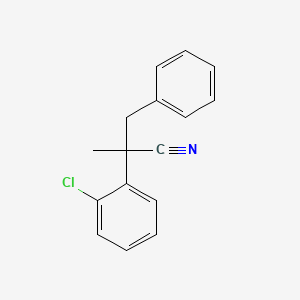
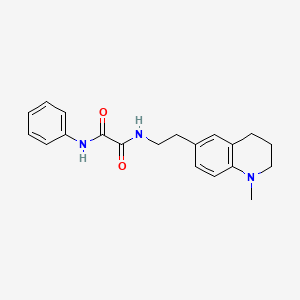
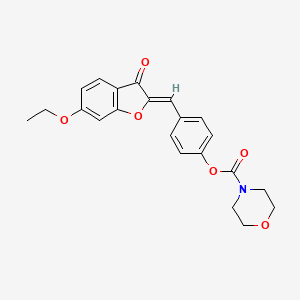
![methyl 10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2455687.png)
![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2455688.png)
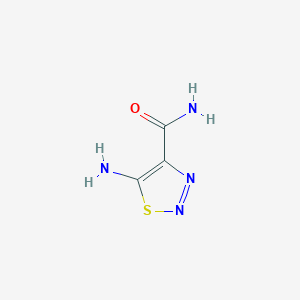
![N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide](/img/structure/B2455691.png)
